N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a cyanothiophene and an ethylsulfonyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3-cyanothiophene: This can be achieved through the reaction of thiophene with cyanogen bromide under controlled conditions.
Synthesis of 3-(ethylsulfonyl)benzoic acid: This involves the sulfonation of benzoic acid with ethylsulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling 3-cyanothiophene with 3-(ethylsulfonyl)benzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For instance, the nitrile group may interact with nucleophilic sites on proteins, while the ethylsulfonyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-3-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
N-(3-cyanothiophen-2-yl)-3-(propylsulfonyl)benzamide: Similar structure but with a propylsulfonyl group.
Uniqueness
N-(3-cyanothiophen-2-yl)-3-(ethylsulfonyl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to its methyl and propyl counterparts.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-2-21(18,19)12-5-3-4-10(8-12)13(17)16-14-11(9-15)6-7-20-14/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZUVVQEGQSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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